Chloroacetyl chloride

Acylation kinetics Structure-reactivity relationships Electrophilic substitution

Chloroacetyl chloride (79-04-9) offers dual electrophilic reactivity unmatched by simple acyl chlorides. Its acyl chloride site forms esters/amides, while the α-chloromethyl handle enables downstream substitution or cyclization—ideal for heterocycle synthesis. Unlike acetyl chloride's ionization pathway, it follows addition-elimination solvolysis for predictable scale-up. Demonstrates chemoselective amine acylation without protecting groups. Validated cost-efficient substitute for acetoxyacetyl chloride in Ioversol synthesis. ≥98% purity; suitable as genotoxic impurity reference standard.

Molecular Formula C2H2Cl2O
ClCH2COCl
C2H2Cl2O
Molecular Weight 112.94 g/mol
CAS No. 79-04-9
Cat. No. B045968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroacetyl chloride
CAS79-04-9
SynonymsChloroacetic Acid Chloride;  Chloroacetic Chloride;  Chloroethanoyl Chloride;  Monochloroacetyl Chloride; 
Molecular FormulaC2H2Cl2O
ClCH2COCl
C2H2Cl2O
Molecular Weight112.94 g/mol
Structural Identifiers
SMILESC(C(=O)Cl)Cl
InChIInChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2
InChIKeyVGCXGMAHQTYDJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityDecomposes (NIOSH, 2016)
Decomposed by water
Initially insoluble in water, however a slow reaction at the water-chloroacetyl chloride interface produces chloroacetic acid. When sufficient acid is formed to solubilize the two phases, a violent reaction forming chloroacetic acid and HCl occurs.
Miscible with ethyl ether;  soluble in acetone, carbon tetrachloride.
Miscible with acetone and benzene.
Solubility in water: reaction
Decomposes

Chloroacetyl Chloride (CAS 79-04-9): Bifunctional Acylating Agent for Pharmaceutical and Agrochemical Synthesis


Chloroacetyl chloride (CAS 79-04-9) is a chlorinated acyl chloride that functions as a bifunctional building block in organic synthesis [1]. The compound features two electrophilic sites: a highly reactive acyl chloride moiety that readily forms esters and amides, and an α-chloromethyl group that can participate in subsequent nucleophilic substitution or cyclization reactions [1]. Unlike simple acyl chlorides such as acetyl chloride, chloroacetyl chloride introduces a reactive chloroacetyl handle that enables downstream functionalization, making it particularly valuable for constructing heterocyclic scaffolds and introducing latent reactive sites in complex molecule synthesis [1].

Why Chloroacetyl Chloride Cannot Be Simply Replaced by Acetyl Chloride or Other Acylating Agents in Critical Applications


Procurement specialists and process chemists cannot assume that chloroacetyl chloride is interchangeable with acetyl chloride or structurally similar acyl chlorides. Fundamental differences in reaction mechanism, reactivity profile, and product utility preclude simple substitution. Chloroacetyl chloride solvolyzes via an addition-elimination pathway across all solvent ranges, whereas acetyl chloride follows an ionization mechanism under the same conditions [1]. This mechanistic divergence translates into different sensitivity to solvent nucleophilicity and ionizing power, with direct consequences for reaction optimization and scale-up behavior [1]. Furthermore, the bifunctional architecture of chloroacetyl chloride provides a reactive handle for subsequent transformations—a capability entirely absent in acetyl chloride [2]. Attempts to substitute chloroacetyl chloride with alternatives such as chlorobutyryl chloride have demonstrated inferior performance in specific acylation reactions, underscoring that even within the chloroacyl chloride class, reactivity is not uniform [2].

Chloroacetyl Chloride (CAS 79-04-9): Quantitative Comparative Evidence for Scientific Selection


Chloroacetyl Chloride vs. Acetyl Chloride: Direct Kinetic Comparison in Phenol Acylation

In a direct head-to-head study of phenol acylation in acetonitrile, chloroacetyl chloride demonstrated quantifiably different reactivity compared to acetyl chloride. The magnitude of the rate difference varied with phenol substituents [1]. Under the same experimental conditions (acetonitrile solvent, 25°C), chloroacetyl chloride exhibited distinct reaction rates relative to acetyl chloride across a panel of substituted phenols [1].

Acylation kinetics Structure-reactivity relationships Electrophilic substitution

Chloroacetyl Chloride vs. Acetyl Chloride: Divergent Solvolysis Mechanisms and Solvent Sensitivity

Chloroacetyl chloride and acetyl chloride undergo solvolysis via fundamentally different mechanistic pathways. Chloroacetyl chloride reacts by an addition-elimination pathway, with the addition step rate-determining, over the full range of solvents tested [1]. In contrast, acetyl chloride reacts over the full range of solvents by an ionization pathway, with considerable nucleophilic solvation [1]. DFT computational analysis confirmed that the transition state of chloroacetyl chloride hydrolysis is tighter and less polar than that of acetyl chloride, with solvent molecules acting as general base and general acid catalysts [2].

Reaction mechanism Solvolysis kinetics Solvent effects

Chemoselective N-Chloroacetylation of Aminoalcohols without O-Acylation Competing Pathways

Chloroacetyl chloride demonstrates high chemoselectivity for N-chloroacetylation in the presence of competing alcohol/phenol functional groups. Intermolecular competitive reactions showed that anilines and aliphatic amines can be selectively N-chloroacylated in the presence of alcohols and phenols [1]. The reaction proceeds in phosphate buffer within 20 minutes under metal-free, bio-compatible conditions [1].

Chemoselectivity Amide bond formation Bio-compatible synthesis

Chloroacetyl Chloride as Cost-Effective Substitute for Acetoxyacetyl Chloride in Ioversol Synthesis

U.S. Patent 5,177,261 explicitly establishes chloroacetyl chloride as an alternative or substitute reagent for acetoxyacetyl chloride in the synthesis of Ioversol, a nonionic X-ray contrast agent [1]. The patent identifies chloroacetyl chloride as a more cost-efficient method for producing Ioversol, enabling the elimination of acetoxyacetyl chloride from the intermediate synthetic step [1].

Process chemistry API synthesis Reagent substitution

Pharmaceutical-Grade Chloroacetyl Chloride: Purity ≥99% with Controlled Dichloroacetyl Chloride Impurity

Pharmaceutical-grade chloroacetyl chloride is supplied at purity ≥99% (GC) with a defined maximum impurity specification for dichloroacetyl chloride of ≤0.8% [1]. Industrial-grade material is available at 90-95% purity for non-critical applications, while reagent-grade (≥98%) and pharmaceutical-grade (≥99%) serve analytical and API synthesis applications respectively . Patent literature describes processes capable of reducing dichloroacetyl chloride content to below 0.5% by weight via extractive distillation with n-dodecane [2].

Purity specifications Impurity profiling Pharmaceutical quality

Scale-Dependent Reactivity of Chloroacetyl Chloride in Friedel-Crafts Acylation vs. Acetyl Chloride Process Robustness

During process development for the HIV attachment inhibitor BMS-663068, a precipitous drop in yield was observed for the acylation of a protected pyrrole with chloroacetyl chloride upon scale-up [1]. Spectroscopic studies identified the complex effect of dissolved hydrogen chloride (HCl) as well as the poor reactivity of chloroacetyl chloride as contributing factors [1]. By changing the acylating agent to acetyl chloride, a more robust process was obtained, and a subsequent α-chlorination step provided the required α-chloroketone intermediate [1].

Process scale-up Friedel-Crafts acylation Manufacturing robustness

Optimal Application Scenarios for Chloroacetyl Chloride (CAS 79-04-9) Based on Quantitative Evidence


Pharmaceutical API Synthesis Requiring Latent Reactive Handles

Chloroacetyl chloride is optimally deployed when the synthetic sequence requires a reactive handle for downstream functionalization after the initial acylation step. The bifunctional architecture enables initial amide/ester formation via the acyl chloride moiety, followed by nucleophilic substitution, cyclization, or cross-coupling at the α-chloromethyl position [1]. This property is specifically exploited in the synthesis of Ioversol, where chloroacetyl chloride serves as a validated substitute for acetoxyacetyl chloride, providing a cost-efficient route to this nonionic X-ray contrast agent [2].

Chemoselective Functionalization of Aminoalcohols in Aqueous Media

Based on demonstrated chemoselectivity for amine acylation over alcohol acylation, chloroacetyl chloride is particularly suited for the modification of aminoalcohols and amino acids without requiring protecting group strategies [3]. The reaction proceeds efficiently in phosphate buffer at room temperature within 20 minutes, producing N-chloroacetamides in high yields without chromatographic purification [3]. This protocol is applicable to ceramide synthesis and other sphingolipid derivatives where bio-compatible conditions are advantageous.

Heterocyclic Scaffold Construction via Dual-Electrophile Cyclization

The hard electrophile (acyl chloride) and soft electrophile (chloromethyl) character of chloroacetyl chloride enables efficient construction of heterocyclic systems including thiadiazoles, thienopyrimidines, and benzothiazinones . When treated with one-carbon donors or bifunctional nucleophiles (e.g., 3-amino-2-mercaptopyrimidinones), chloroacetyl chloride participates in tandem acylation-cyclization sequences that would require multiple steps using mono-electrophilic reagents .

Analytical Method Development for Genotoxic Impurity Quantification

Given its classification as a potentially genotoxic impurity, chloroacetyl chloride serves as a reference standard in analytical method development for pharmaceutical quality control [4]. Validated GC-FID methods have been established for indirect quantification of chloroacetyl chloride in drug substances including chlordiazepoxide hydrochloride, with detection achieved via conversion to methyl 2-chloroacetate [4]. This application requires high-purity, well-characterized material with documented impurity profiles.

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